molecular formula C4H6N4O B2996861 4-Methoxy-1,3,5-triazin-2-amine CAS No. 1122-73-2; 1668-54-8

4-Methoxy-1,3,5-triazin-2-amine

Cat. No.: B2996861
CAS No.: 1122-73-2; 1668-54-8
M. Wt: 126.119
InChI Key: NROXQTDIDGVYHK-UHFFFAOYSA-N
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Description

4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2) is a 1,3,5-triazine derivative characterized by a methoxy (-OCH₃) substituent at the 4-position and an amine (-NH₂) group at the 2-position of the triazine ring. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry, agrochemicals, and material science. Its structure serves as a scaffold for designing bioactive agents due to the tunability of substituents at positions 4 and 6, which influence electronic, steric, and pharmacokinetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROXQTDIDGVYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous 1,3,5-Triazine Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on the triazine ring dictates physical properties such as melting point, solubility, and stability. Key examples include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Features Reference
4-Methoxy-1,3,5-triazin-2-amine 4-OCH₃, 2-NH₂ Not reported - Parent compound; minimal steric bulk
6-(4-Methoxyphenyl)-4-indolinyl-1,3,5-triazin-2-amine 6-(4-OCH₃-Ph), 4-indolinyl 219–220 35 Enhanced lipophilicity due to aromatic substituents
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine 4-OCH₃, 6-CF₃ Not reported - Electron-withdrawing CF₃ group improves metabolic stability
4-tert-Butyl-6-methoxy-1,3,5-triazin-2-amine 4-C(CH₃)₃, 6-OCH₃ Not reported - Steric bulk enhances receptor binding affinity

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) enhance chemical stability but may reduce bioavailability due to lower solubility .
Anticancer Activity
  • 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine : Demonstrates potent EGFR inhibition (IC₅₀ < 1 µM) and induces apoptosis in lung cancer cells, attributed to the trifluoromethyl group enhancing target binding .
  • 6-(4-Methoxyphenyl)-4-indolinyl-1,3,5-triazin-2-amine : Shows moderate antileukemic activity (IC₅₀ ~ 10 µM), with the indolinyl group contributing to DNA intercalation .
Central Nervous System (CNS) Activity
  • (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine: Exhibits procognitive effects and 5-HT6 receptor antagonism (Ki = 8 nM), with the dichlorophenoxy group critical for receptor selectivity .
  • This compound : Lacks significant CNS activity due to the absence of piperazine or halogenated substituents, highlighting the need for structural optimization .
Anti-Inflammatory and Analgesic Activity
  • 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine : Acts as a selective histamine H4 receptor antagonist (Ki = 0.3 µM), with the chlorophenyl group enhancing receptor affinity .

Q & A

Q. Methodological Guidance :

  • One-pot synthesis : React guanidine or N-acetylguanidine with aromatic nitriles under controlled temperatures (e.g., 0–80°C) to form disubstituted triazin-2-amines. Solvent choice (e.g., THF) and stoichiometric ratios are critical for regioselectivity .
  • Stepwise functionalization : Start with 4,6-dichloro-1,3,5-triazin-2-amine intermediates. Introduce methoxy groups via nucleophilic substitution with sodium methoxide. Monitor reaction progress using UPLC to achieve ≥91% purity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity products (>95%) .

Q. Data Example :

DerivativeYield (%)Purity (UPLC)Key Reaction Conditions
6-(4-Fluorophenyl)-substituted7895%THF, 0°C, 4-fluorobenzenethiol
4-Methoxy-6-methyl8597%Solvent-free, 60°C

How can spectroscopic and crystallographic techniques characterize this compound?

Q. Methodological Guidance :

  • NMR Analysis : Assign peaks using 1^1H and 13^13C NMR. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while triazine ring carbons appear at δ 160–170 ppm .
  • X-ray Crystallography : Determine non-centrosymmetric packing (e.g., triclinic system) and intermolecular interactions (N···H contacts) .
  • Elemental Analysis : Validate molecular formula (e.g., C5_5H7_7N4_4O) with ≤0.4% deviation .

Q. Example Data :

TechniqueObservationStructural Insight
1^1H NMRδ 3.89 (s, 3H)Confirms methoxy group
X-rayTriclinic P1_1 space groupIntermolecular N···H stabilization

Advanced Research Questions

How can regioselectivity be optimized in synthesizing derivatives for targeted biological activity?

Q. Methodological Guidance :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) at the 6-position enhance electrophilic substitution, while bulky groups (e.g., adamantyl) improve CB2 receptor binding .
  • Solvent-Free Conditions : Minimize side reactions (e.g., hydrolysis) and improve yield (up to 85%) .
  • Catalytic Systems : Use Pd catalysts for cross-coupling reactions to introduce aryl/heteroaryl groups .

Q. Case Study :

  • CB2 Agonist Optimization : Replacing cyclopentyl with adamantyl in N-cyclopentyl-4-ethoxy-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine increased CB2 affinity (EC50_{50} = 3.2 nM) .

How should discrepancies in reported purity values (e.g., 91% vs. 95+%) be resolved?

Q. Methodological Guidance :

  • Analytical Validation :
    • UPLC/MS : Confirm molecular ion peaks (e.g., m/z 369 [M+^+]) and quantify impurities .
    • HPLC-DAD : Compare retention times with standards to detect byproducts.
  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, reagent drying) to minimize batch variability .

Q. Example Conflict Resolution :

SourcePurity ClaimMethod UsedLikely Cause of Discrepancy
Study A91%UPLCIncomplete purification or residual solvents
Study B95%RecrystallizationHigher-grade solvents and slower crystallization

Which computational models predict the bioactivity of this compound derivatives?

Q. Methodological Guidance :

  • 3D-QSAR : Use CoMFA/CoMSIA to correlate substituent effects (e.g., -OCH3_3, -CF3_3) with CB2 agonist activity .
  • Molecular Docking : Simulate binding to CB2 receptors (PDB: 5ZTY) to prioritize derivatives with favorable hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP < 3) and metabolic stability for lead optimization .

Q. Case Study :

  • Virtual screening identified N-(adamantan-1-yl)-4-ethoxy-6-(4-(2-fluoroethyl)piperazin-1-yl)-1,3,5-triazin-2-amine as a potent CB2 agonist (EC50_{50} = 0.60 nM) .

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